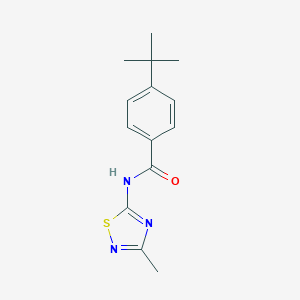![molecular formula C15H10N2O6 B257517 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid](/img/structure/B257517.png)
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid, also known as DNQX, is a synthetic compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. DNQX has been extensively studied for its effects on synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is widely used in scientific research to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in the fast transmission of nerve impulses. By blocking these receptors, 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can prevent the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the channel from opening in response to glutamate. This results in a decrease in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), and a reduction in the induction of LTP.
Biochemical and Physiological Effects:
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate from presynaptic terminals, and decrease the number of AMPA receptors on the postsynaptic membrane. It can also reduce the activity of NMDA receptors, which are involved in the induction of LTP. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to specifically investigate the role of these receptors in synaptic plasticity, learning, and memory. However, one limitation of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is that it can have off-target effects on other ion channels and receptors. It is also important to note that the concentration of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid used in experiments can affect its selectivity and potency.
Orientations Futures
There are several future directions for research on 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid. One area of interest is the development of more selective and potent antagonists of AMPA receptors. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in combination with other drugs or therapies may have therapeutic potential for the treatment of neurological disorders.
Méthodes De Synthèse
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be synthesized by the reaction of 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline with 3-bromopropanoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The purity and yield of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be improved by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid |
|---|---|
Formule moléculaire |
C15H10N2O6 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)4-5-16-14(20)10-3-1-2-8-6-9(17(22)23)7-11(13(8)10)15(16)21/h1-3,6-7H,4-5H2,(H,18,19) |
Clé InChI |
WQPHHBJMDSZBPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B257482.png)
![7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257488.png)
![14-[3-(Dimethylamino)propyl]-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione](/img/structure/B257491.png)
